1-丁磺酸甲酯

描述

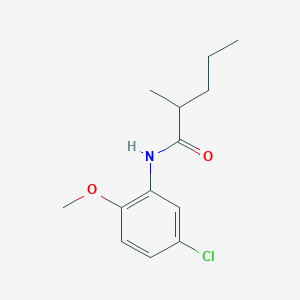

1-Butanesulfonic acid, methyl ester, also known as mesylate, is a highly polar, sulfonic acid ester. It is a versatile reagent used in various chemical reactions, including organic synthesis and biochemical research. The compound is widely used in the pharmaceutical industry as a reagent for the synthesis of drugs and as a buffer in chromatography.

科学研究应用

离子液体和固体电解质

Forsyth 等人 (2006) 的一项研究合成了 N-甲基-N-烷基吡咯烷鎓非氟-1-丁磺酸盐并对其进行了表征,研究了它们作为离子液体和固体电解质的潜力。这些盐,尤其是 N-甲基-N-丁基吡咯烷鎓非氟-1-丁磺酸盐,显示出较低的熔点和显着的电化学窗口,表明它们适用于储能和转换技术 Forsyth et al., 2006.

生物柴油生产中的绿色化学

唐和梁 (2015) 探索了磺酸功能化的聚吡咯在菜籽油酯交换反应中作为催化剂用于生物柴油生产的应用。该研究突出了催化剂的效率,产率为 99%,表明其具有可持续和经济可行的生物柴油合成潜力 Tang & Liang, 2015.

抗菌应用

Fadda 等人 (2016) 对使用 1,3-丙烷-和/或 1,4-丁烷磺内酯合成的新的 N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物进行了合成和抗菌评价的研究,证明了这些化合物在制造具有显着抗菌活性的水溶性分子的潜力 Fadda et al., 2016.

催化和聚合

Goli-Jolodar 等人 (2016) 介绍了一种新型纳米 N-磺化布朗斯台德酸性催化剂,用于通过 Hantzsch 缩合合成多氢喹啉衍生物。催化剂的可重复使用性没有显着活性损失,突出了其在绿色化学应用中的价值 Goli-Jolodar et al., 2016.

合成技术的发展

Conte 等人 (1991) 讨论了一种回收废碱性全氟-n-丁磺酸盐的方法,将其转化回有用的烷化剂,代表了在解决与废物管理和材料再利用相关的环境和经济挑战方面的重要一步 Conte et al., 1991.

作用机制

Target of Action

Methyl butane-1-sulfonate, also known as 1-Butanesulfonic acid, methyl ester or Methyl butanesulfonate, is a type of sulfonate . Sulfonates are the conjugate bases of sulfonic acids and are typically salts, anions, or esters of a sulfonic acid . They are known to be biological alkylating agents, with their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of methyl butane-1-sulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular environment . This reaction is likely to occur at the carbon atom adjacent to the oxygen atom

Biochemical Pathways

It is known that sulfonates, including methyl butane-1-sulfonate, are involved in enzymatic transmethylation reactions . These reactions play a crucial role in cellular growth and repair, and maintain the phospho-bilipid layer in cell membranes . More research is needed to fully understand the specific biochemical pathways affected by methyl butane-1-sulfonate.

Result of Action

As a biological alkylating agent, it is likely to cause alkylation of various biomolecules within the cell, potentially leading to various cellular effects

Action Environment

The action of methyl butane-1-sulfonate can be influenced by various environmental factors. For instance, in the presence of N2, the unprotonated surfactant is able to stabilize foams This suggests that the efficacy and stability of methyl butane-1-sulfonate can be influenced by the presence of certain gases in its environment

属性

IUPAC Name |

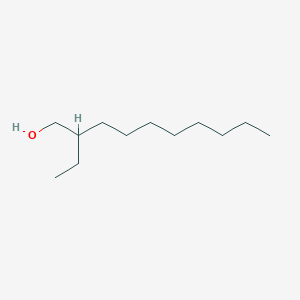

methyl butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178415 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2374-69-8 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)

![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)